molecular formula C15H25BN2O3 B1447780 (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid CAS No. 1704063-57-9

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid

Cat. No.: B1447780
CAS No.: 1704063-57-9
M. Wt: 292.18 g/mol
InChI Key: IBFSGCCPHPAHLT-UHFFFAOYSA-N
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Description

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H25BN2O3 and a molecular weight of 292.18 g/mol . This compound features a piperazine ring substituted with an ethyl group, connected via a propoxy linker to a phenyl ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Alkylated or arylated derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid group, which can interact with diols in biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The piperazine ring can interact with various biological targets, contributing to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the piperazine and propoxy groups, making it less versatile in biological applications.

    (3-(4-Methylpiperazin-1-yl)propoxy)phenylboronic Acid: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and biological interactions.

    (3-(3-(4-Butylpiperazin-1-yl)propoxy)phenyl)boronic Acid: Contains a butyl group, which can influence its solubility and pharmacokinetics.

Uniqueness

(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid is unique due to its combination of a boronic acid group, a piperazine ring, and a propoxy linker. This structure provides a balance of reactivity, stability, and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

[3-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-2-17-8-10-18(11-9-17)7-4-12-21-15-6-3-5-14(13-15)16(19)20/h3,5-6,13,19-20H,2,4,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFSGCCPHPAHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCCN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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